N'-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
N’-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of fluorine, thiophene, and oxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorophenyl and thiophen-2-yl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The fluorine and thiophene groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
- N’-(3-bromophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
Uniqueness
N’-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their chloro or bromo analogs.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-13-3-1-4-14(11-13)21-17(23)16(22)20-12-18(6-8-24-9-7-18)15-5-2-10-25-15/h1-5,10-11H,6-9,12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHIVOGVEMSXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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